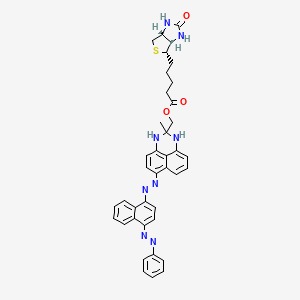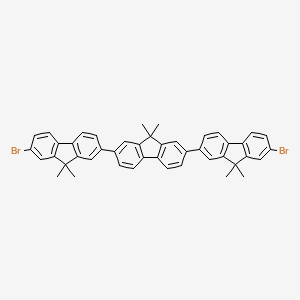
Methyl 6-(propan-2-yl)naphthalene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(propan-2-yl)naphthalene-2-carboxylate is a chemical compound belonging to the class of naphthalene derivatives It is characterized by a naphthalene ring substituted with a methyl ester group at the 2-position and an isopropyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(propan-2-yl)naphthalene-2-carboxylate typically involves the esterification of 6-(propan-2-yl)naphthalene-2-carboxylic acid. This can be achieved through a reaction with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can facilitate the esterification process while minimizing the need for corrosive liquid acids.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(propan-2-yl)naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of 6-(propan-2-yl)naphthalene-2-carboxylic acid.
Reduction: Formation of 6-(propan-2-yl)naphthalene-2-methanol.
Substitution: Introduction of halogen or nitro groups onto the naphthalene ring.
Aplicaciones Científicas De Investigación
Methyl 6-(propan-2-yl)naphthalene-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of naphthalene derivatives with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 6-(propan-2-yl)naphthalene-2-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. For example, in medicinal chemistry, it could inhibit or activate specific enzymes, thereby modulating biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 6-methylnaphthalene-2-carboxylate
- Methyl 6-ethylnaphthalene-2-carboxylate
- Methyl 6-(tert-butyl)naphthalene-2-carboxylate
Uniqueness
Methyl 6-(propan-2-yl)naphthalene-2-carboxylate is unique due to the presence of the isopropyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar naphthalene derivatives, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
101513-13-7 |
|---|---|
Fórmula molecular |
C15H16O2 |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
methyl 6-propan-2-ylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H16O2/c1-10(2)11-4-5-13-9-14(15(16)17-3)7-6-12(13)8-11/h4-10H,1-3H3 |
Clave InChI |
LJVPZIPTHLHTQV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid](/img/structure/B14079800.png)
![1-(3-Ethoxy-4-propoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079802.png)
![N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]methanamine](/img/structure/B14079804.png)
![1-[(4-tert-Butylphenyl)thio]-2-isocyano-4-methylbenzene](/img/structure/B14079805.png)

![Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]-](/img/structure/B14079825.png)
![[Methylenedi(4,1-phenylene)]bis[(4-fluorophenyl)methanone]](/img/structure/B14079826.png)
![{Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14079830.png)

![Oxazolo[2,3-c][1,4]oxazin-8-ol, hexahydro-](/img/structure/B14079844.png)

![2-Propenethioamide, 2-cyano-3-[(4-methylphenyl)amino]-](/img/structure/B14079877.png)
![2-(6-Methyl-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079882.png)
![Methyl 4-[2-(6-methyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14079886.png)
